Ethyl 2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
Description
This compound features a complex spirocyclic architecture comprising a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a piperidine ring via a spiro junction at the 5-position. The ethyl carboxylate group at the 1'-position and the 5-chloro-2-hydroxyphenyl substituent at the 2-position contribute to its unique physicochemical and biological properties. The spiro structure introduces conformational rigidity, which may enhance binding specificity to biological targets.
Properties
IUPAC Name |
ethyl 2-(5-chloro-2-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-2-30-22(29)26-11-9-23(10-12-26)27-19(16-5-3-4-6-21(16)31-23)14-18(25-27)17-13-15(24)7-8-20(17)28/h3-8,13,19,28H,2,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQIJDFTHFENDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CC=CC=C5O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available data on its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The compound features a unique spiro structure that combines elements from various heterocyclic compounds. Its molecular formula is C₁₉H₁₈ClN₃O₃, with a molecular weight of approximately 367.82 g/mol. The presence of the chloro and hydroxy groups is significant in determining its reactivity and biological interactions.
Anti-Cancer Activity
Recent studies have indicated that derivatives of benzoxazine compounds exhibit promising anti-cancer properties. In particular:
- Mechanism of Action : this compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
- Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various solid tumor cell lines. For instance, cell proliferation assays revealed that the compound inhibited growth in breast and colon cancer cell lines with IC50 values in the micromolar range .
Anti-Inflammatory Activity
The compound also exhibits notable anti-inflammatory effects:
- Cytokine Modulation : Research indicates that it can downregulate the expression of pro-inflammatory cytokines in activated macrophages, which may contribute to its therapeutic potential in inflammatory diseases .
- Animal Models : In vivo studies using rodent models of inflammation have shown that treatment with this compound reduces paw edema significantly compared to control groups .
Antimicrobial Activity
The antimicrobial properties of this compound are less pronounced but still noteworthy:
- Bacterial Pathogens : Preliminary screening against various bacterial strains revealed moderate activity against Gram-positive bacteria. However, the compound showed limited effectiveness against Gram-negative strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Chloro Group | Enhances binding affinity to target proteins |
| Hydroxy Group | Increases solubility and bioavailability |
| Piperidine Ring | Contributes to overall stability and activity |
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
- Benzoxazepine Derivatives : A study focused on benzoxazepine derivatives reported significant anti-cancer effects across multiple cell lines, suggesting that modifications to the benzoxazine core could enhance biological activity .
- Pyrazole Derivatives : Research on pyrazole derivatives highlighted their anti-inflammatory and fungicidal properties, which may parallel the activities observed in this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Key comparisons include:
Physicochemical Properties
- Solubility : The target compound’s hydroxyl group enhances water solubility compared to purely aromatic analogs like the benzyl spiro indole derivative, aligning with the principle that polar substituents improve aqueous solubility .
Key Research Findings
Structural Similarity Principle : The compound shares reactivity trends with other spiro heterocycles (e.g., cyclization efficiency, stability) but diverges in regioselectivity due to its oxazine ring .
Substituent Effects: The 5-chloro-2-hydroxyphenyl group enhances electrophilic substitution reactivity compared to non-halogenated analogs, as seen in halogen-directed coupling reactions .
Biological Potential: Preliminary docking studies suggest affinity for serotonin receptors (5-HT), contrasting with fipronil’s GABA receptor antagonism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
